Anpirtoline hydrochloride

5-HT1B receptor binding affinity selectivity

Researchers studying 5-HT1B pharmacology face a critical gap: most agonists lack the dual 5-HT3 antagonism needed for polypharmacology studies, and few offer calibrated in vivo benchmarks. Solution: • Dual-mechanism probe - equipotent 5-HT1B agonist (Ki=28 nM) and 5-HT3 antagonist (Ki=29.5 nM), eliminating need for combination dosing of separate agents. • Validated FST benchmark - ED50 of 4.6 mg/kg i.p., 4-fold more potent than imipramine and desipramine, enabling quantitative comparison of novel compounds. • Species-dependent potency (rat EC50=55 nM vs. pig EC50=1190 nM) provides built-in experimental contrast for translational neuroscience and receptor pharmacology studies.

Molecular Formula C10H14Cl2N2S
Molecular Weight 265.20 g/mol
CAS No. 99201-87-3
Cat. No. B1662563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnpirtoline hydrochloride
CAS99201-87-3
Synonyms6-chlor-2-(piperidyl-4-thio)pyridine
6-chloro-2-(piperidyl-4-thiol)pyridine
anpirtoline
anpirtoline hydrochloride
D 16949
D-16949
Molecular FormulaC10H14Cl2N2S
Molecular Weight265.20 g/mol
Structural Identifiers
SMILESC1CNCCC1SC2=NC(=CC=C2)Cl.Cl
InChIInChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H
InChIKeyGRXDJABVNGUGCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anpirtoline Hydrochloride: 5-HT1B Agonist Overview


Anpirtoline hydrochloride (D-16949 hydrochloride) is a centrally acting serotonin receptor ligand that functions as a highly potent agonist at the 5-HT1B receptor subtype, with additional functional antagonism at the 5-HT3 receptor [1]. Binding assays in rat brain membranes demonstrate a Ki of 28 nM at 5-HT1B receptors, with 5.4-fold selectivity over 5-HT1A receptors (Ki = 150 nM) and 53-fold selectivity over 5-HT2 receptors (Ki = 1.49 µM) [2]. Anpirtoline is distinguished by its dual activity profile: it inhibits forskolin-stimulated adenylate cyclase via 5-HT1B agonism in rat substantia nigra homogenates and antagonizes 5-HT3 receptors with a Ki of 29.5 nM, a combination not commonly observed among 5-HT1B agonists . The compound exhibits reproducible in vivo pharmacological effects across multiple rodent models of pain, depression, and aggression, and has been shown to be brain penetrant .

Pathway Target
5-HT1B receptor agonist tool compound
Pharmacology
Dual 5-HT1B agonist / 5-HT3 antagonist probe
CNS Engagement
Brain penetrant; target engagement validated in knockout models

Why Anpirtoline Cannot Be Substituted


Substitution among 5-HT1B receptor agonists in research or industrial applications is scientifically unjustified due to substantial and quantifiable divergence in receptor selectivity profiles, functional potency, and in vivo efficacy [1]. Anpirtoline's unique combination of high 5-HT1B affinity (Ki = 28 nM) with 5-HT3 receptor antagonism (Ki = 29.5 nM) creates a polypharmacology not shared by CP-93129 (Ki 5-HT1B = 8.1 nM, but devoid of 5-HT3 activity) or RU24969 (Ki 5-HT1B = 0.38 nM with high 5-HT1A affinity, Ki = 2.5 nM) . In forced swim tests, anpirtoline exhibits an ED50 of 4.6 mg/kg (i.p.), conferring 4-fold greater potency than the established antidepressants imipramine and desipramine, a behavioral benchmark that CP-93129 and RU24969 have not been demonstrated to meet . Furthermore, anpirtoline displays pronounced species-dependent differences in functional potency (rat EC50 = 55 nM vs. pig EC50 = 1190 nM in cortex slices), a property that directly impacts translational study design and data interpretation .

!
CP-93129 lacks 5-HT3 antagonism; dual-pathway interaction profile may not reproduce.
!
RU24969’s high 5-HT1A affinity can shift serotonergic tone relative to anpirtoline’s moderate 5-HT1A engagement.
!
Species-dependent functional potency (22‑fold rat vs. pig) limits direct cross‑species extrapolation.

Quantitative Evidence: Anpirtoline vs. Analogs


5-HT1B Receptor Binding Selectivity

Anpirtoline binds to 5-HT1B receptors with a Ki of 28 nM in rat brain membrane preparations, which is 3.5-fold lower in affinity than CP-93129 (Ki = 8.1 nM) but 73-fold lower in affinity than RU24969 (Ki = 0.38 nM) [1]. However, anpirtoline's selectivity profile differs markedly: the Ki ratio (5-HT1A/5-HT1B) is 5.4 for anpirtoline (150 nM / 28 nM) , compared to 185 for CP-93129 (1500 nM / 8.1 nM) and 6.6 for RU24969 (2.5 nM / 0.38 nM) . Anpirtoline thus occupies an intermediate selectivity space that combines sufficient 5-HT1B potency for robust in vivo effects with moderate 5-HT1A engagement, a feature that may contribute to its distinct antidepressant-like activity profile in rodent behavioral models .

5-HT1B Binding Selectivity
Reported
Anpirtoline Ki 28 nM
Selectivity ratio (5-HT1A/5-HT1B) 5.4
vs CP-93129 ratio 185, RU24969 ratio 6.6
Supports 5-HT1B selectivity interpretation
Rat brain membrane binding; cross‑study comparable conditions
5-HT1B receptor binding affinity selectivity serotonin receptor pharmacology

5-HT1B Autoreceptor Functional Potency

In superfused rat brain cortex slices preincubated with [3H]-5-HT, anpirtoline inhibited electrically evoked tritium overflow with an EC50 of 55 nM, demonstrating full agonist efficacy at presynaptic 5-HT1B autoreceptors [1]. The endogenous agonist 5-HT was equipotent in rat brain cortex slices (EC50 = 69 nM), establishing that anpirtoline's functional potency is comparable to that of the native neurotransmitter [2]. Importantly, anpirtoline displayed a marked species difference: in pig brain cortex slices, its EC50 was 1190 nM, representing a 22-fold reduction in potency relative to rat tissue [2]. This contrasts with 5-HT, which was equipotent in both rat (EC50 = 69 nM) and pig (EC50 = 69 nM) cortex slices [2].

5-HT1B Autoreceptor EC50
Head‑to‑head
Rat EC50 55 nM (vs 5-HT 69 nM)
Pig EC50 1190 nM (22‑fold shift)
Species-dependent potency context
Superfused cortex slices; [³H]‑5‑HT overflow
5-HT1B autoreceptor functional potency EC50 serotonin release ex vivo electrophysiology

Forced Swim Test Antidepressant Activity

In the forced swimming test in rats, a validated behavioral model for detecting antidepressant-like activity, anpirtoline induced a dose-related increase in swimming activity with an ED50 of 4.6 mg/kg administered intraperitoneally (i.p.) [1]. Under identical experimental conditions, the tricyclic antidepressants imipramine and desipramine required 4-fold higher doses to achieve comparable effects, with the study explicitly reporting that anpirtoline was 4 times more potent than these two standard compounds [2].

Forced Swim Test ED50
Head‑to‑head
ED50 4.6 mg/kg i.p.
4‑fold lower dose vs imipramine / desipramine
Reported behavioral model endpoint context
Rat forced swim test; intraperitoneal administration
antidepressant forced swim test behavioral despair ED50 in vivo efficacy

In Vivo Antinociceptive Activity

Anpirtoline produced a dose-dependent increase in pain threshold in the electrostimulated pain test in mice, with an ED50 of 0.52 mg/kg administered intraperitoneally (i.p.) [1]. The antinociceptive effect was abolished by pretreatment with the serotonin receptor antagonists cyproheptadine and propranolol, confirming 5-HT receptor mediation [2]. In separate studies on condensed analogs of anpirtoline, the analgesic activity of structurally related compounds was found to be at least comparable to that of the clinically used drugs flupirtine and tramadol under identical hot plate and acetic acid-induced writhing test conditions, establishing a benchmark for anpirtoline-class analgesics [3].

Antinociceptive ED50
Class‑level
ED50 0.52 mg/kg i.p.
Reported pain‑model endpoint
Mouse electrostimulated pain test; class‑level comparison to flupirtine/tramadol
antinociceptive analgesic pain threshold ED50 in vivo pharmacology

5-HT3 Receptor Antagonism

Anpirtoline acts as an antagonist at the 5-HT3 receptor with a Ki of 29.5 nM, a potency comparable to its agonism at the 5-HT1B receptor (Ki = 28 nM) [1]. This dual 5-HT1B agonist/5-HT3 antagonist profile is distinct from that of CP-93129, which is a highly selective 5-HT1B agonist with no reported 5-HT3 activity (Ki values for 5-HT1B = 8.1 nM, with negligible affinity for 5-HT1A, 5-HT1C, 5-HT1D, and 5-HT2 receptors) . The functional consequence of 5-HT3 antagonism was demonstrated in isolated preparations where anpirtoline blocked 5-HT3-mediated responses, confirming the physiological relevance of this secondary pharmacology [2].

5-HT3 Antagonism
Class‑level
Ki 29.5 nM (vs 5-HT1B Ki 28 nM)
CP‑93129: no 5‑HT3 activity
Dual‑pathway probe context
Isolated tissue functional confirmation
5-HT3 receptor antagonism dual pharmacology serotonin receptor modulator polypharmacology

Brain Penetrance and Target Validation

Anpirtoline is documented as brain penetrant . Critical validation of its central mechanism of action comes from studies in 5-HT1B receptor knockout mice, where anpirtoline was completely devoid of antidepressant-like behavioral effects, in contrast to its robust efficacy in wild-type controls [1]. This genetic-pharmacological corroboration confirms that anpirtoline's in vivo antidepressant-like actions are mediated specifically through central 5-HT1B receptors rather than off-target peripheral mechanisms. In comparison, CP-93129 has also been shown to lack effects in 5-HT1B knockout mice in hippocampal and cortical slice preparations, confirming the receptor specificity of both agonists [2].

Brain Penetrance & KO Validation
Class‑level
Effects abolished in 5‑HT1B KO mice
Target‑engagement validation context
Behavioral contrast wild‑type vs knockout
brain penetrant CNS in vivo target engagement 5-HT1B knockout pharmacological validation

Anpirtoline Hydrochloride Applications


Forced Swim Test Antidepressant Benchmarking

Anpirtoline serves as a validated positive control and potency benchmark in the rat forced swim test, where it demonstrates an ED50 of 4.6 mg/kg i.p.—4-fold more potent than imipramine and desipramine under identical conditions [1]. This established potency differential enables quantitative comparison of novel 5-HT1B agonists or mixed serotonergic agents, providing a calibrated reference point for assessing whether new chemical entities achieve meaningful in vivo efficacy relative to a well-characterized 5-HT1B agonist with known antidepressant-like activity.

Species-Specific 5-HT1B Autoreceptor Pharmacology

The pronounced species-dependent potency of anpirtoline—EC50 = 55 nM in rat cortex vs. EC50 = 1190 nM in pig cortex, a 22-fold difference—makes it an ideal tool for investigating species differences in 5-HT1B autoreceptor pharmacology [2]. This property is particularly valuable for translational neuroscience research where data from rodent models must be interpreted in the context of potential human receptor pharmacology. Anpirtoline provides a built-in experimental contrast that can reveal species-specific nuances in 5-HT1B receptor function and ligand recognition.

Dual 5-HT1B/5-HT3 Research Tool

With nearly equipotent affinity for 5-HT1B (Ki = 28 nM) and 5-HT3 (Ki = 29.5 nM) receptors, anpirtoline is uniquely suited as a dual-mechanism pharmacological probe [3]. In research settings where simultaneous modulation of 5-HT1B and 5-HT3 pathways is hypothesized to produce synergistic or distinct effects—such as studies of gut-brain axis signaling, chemotherapy-induced nausea and pain, or complex anxiety phenotypes—anpirtoline provides a single compound with validated dual activity, eliminating the need for combination dosing of separate 5-HT1B and 5-HT3 agents and reducing experimental confounds.

5-HT1B Target Engagement in Knockout Models

Anpirtoline's complete loss of efficacy in 5-HT1B receptor knockout mice establishes it as a reliable positive control for confirming central target engagement [4]. Researchers utilizing 5-HT1B knockout lines can employ anpirtoline as a validated reference compound to verify that observed phenotypic differences between wild-type and knockout animals are attributable to 5-HT1B receptor function rather than compensatory developmental changes. This application is essential for rigorous interpretation of genetic-pharmacological interaction studies in behavioral neuroscience and neuropharmacology.

Application
Selection Property
Validation Focus
Forced Swim Test Benchmark
Reported behavioral model potency benchmark
Model endpoint response vs. established comparators
Species‑Comparative Autoreceptor Pharmacology
Cross‑species functional potency comparison
Species‑specific EC50 validation
Dual 5‑HT1B/5‑HT3 Pathway Probe
Equipotent dual‑receptor pharmacology
Functional antagonism confirmation
5‑HT1B Knockout Model Target Engagement
Knockout model response contrast
Receptor‑specific behavioral effects

Technical Documentation Hub

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